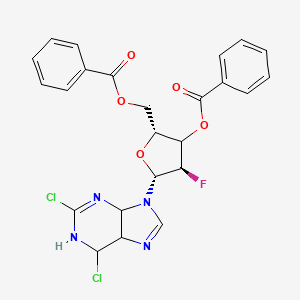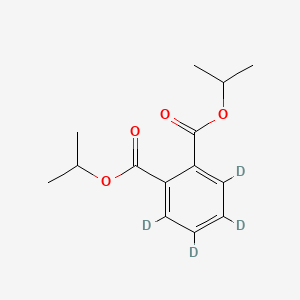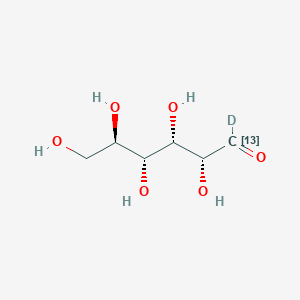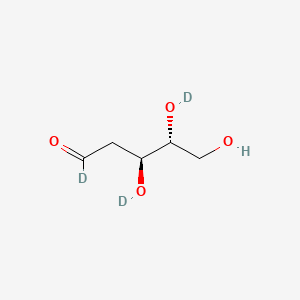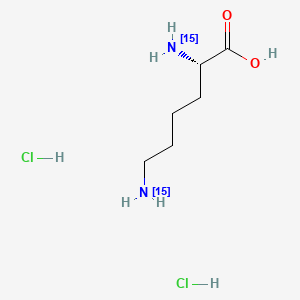
S1P1 agonist 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sphingosine-1-phosphate receptor 1 agonist 5 is a bioactive lipid mediator that plays a crucial role in various physiological processes. It is a selective agonist for the sphingosine-1-phosphate receptor 1, which is a G protein-coupled receptor involved in immune cell trafficking, vascular development, and other cellular functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor 1 agonist 5 involves several steps, including the preparation of key intermediates and their subsequent coupling. One common synthetic route involves the use of oxadiazole-based intermediates. The reaction conditions typically include the use of solvents like toluene and reagents such as magnesium chloride and triphenylphosphine oxide .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor 1 agonist 5 requires scalable and efficient synthesis methods. The process often involves the optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to achieve consistent production .
Análisis De Reacciones Químicas
Types of Reactions
Sphingosine-1-phosphate receptor 1 agonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sphingosine-1-phosphate receptor 1 agonist 5 may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Sphingosine-1-phosphate receptor 1 agonist 5 has a wide range of scientific research applications:
Mecanismo De Acción
Sphingosine-1-phosphate receptor 1 agonist 5 exerts its effects by binding to the sphingosine-1-phosphate receptor 1, a G protein-coupled receptor. This binding activates downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. These pathways regulate various cellular functions, such as cell proliferation, migration, and survival .
Comparación Con Compuestos Similares
Similar Compounds
Fingolimod: A non-selective agonist for sphingosine-1-phosphate receptors 1, 3, 4, and 5.
Siponimod: A selective agonist for sphingosine-1-phosphate receptor 1 and 5.
Ozanimod: A selective agonist for sphingosine-1-phosphate receptor 1 and 5.
Ponesimod: A selective agonist for sphingosine-1-phosphate receptor 1, 3, and 5.
Uniqueness
Sphingosine-1-phosphate receptor 1 agonist 5 is unique due to its high selectivity for the sphingosine-1-phosphate receptor 1. This selectivity allows for targeted modulation of specific signaling pathways, reducing the risk of off-target effects and improving therapeutic efficacy .
Propiedades
Fórmula molecular |
C23H24ClN2NaO4 |
|---|---|
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
sodium;1-[[4-[5-(3-chloro-4-propan-2-yloxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]phenyl]methyl]azetidine-3-carboxylate |
InChI |
InChI=1S/C23H25ClN2O4.Na/c1-14(2)29-21-8-7-17(9-19(21)24)22-10-20(25-30-22)16-5-3-15(4-6-16)11-26-12-18(13-26)23(27)28;/h3-9,14,18,22H,10-13H2,1-2H3,(H,27,28);/q;+1/p-1 |
Clave InChI |
KIDJHEDYGGYGFI-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



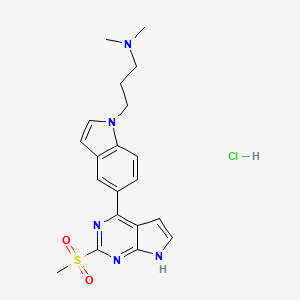
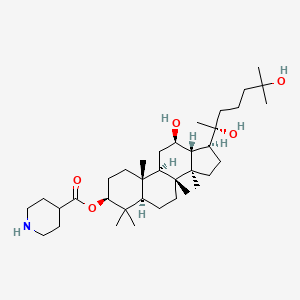
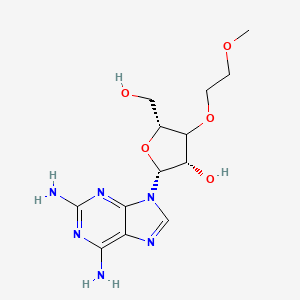
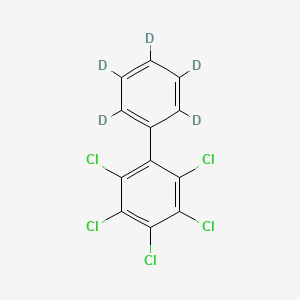
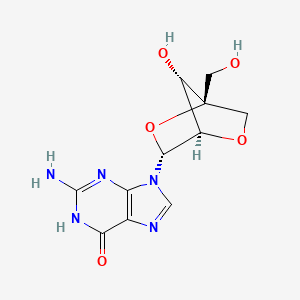
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
